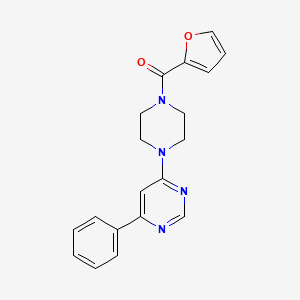

Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone

Descripción

Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a furan-2-yl group linked via a methanone bridge to a piperazine ring, which is further substituted at the 4-position with a 6-phenylpyrimidin-4-yl moiety.

Propiedades

IUPAC Name |

furan-2-yl-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c24-19(17-7-4-12-25-17)23-10-8-22(9-11-23)18-13-16(20-14-21-18)15-5-2-1-3-6-15/h1-7,12-14H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAVSMZDHRWMIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

Reduction: The compound can be reduced to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while substitution reactions can introduce various functional groups onto the phenyl or pyrimidine rings.

Aplicaciones Científicas De Investigación

Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of materials with specific chemical properties, such as polymers and coatings

Mecanismo De Acción

The mechanism of action of Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and sometimes covalent bonding with the target molecules. The pathways involved can vary depending on the specific application and target .

Comparación Con Compuestos Similares

The following analysis compares the target compound with structurally related analogs, focusing on substituent variations, synthetic strategies, physicochemical properties, and biological activities.

Structural Variations

Key Observations :

- Core Heterocycle: The target compound’s pyrimidine core is replaced with thienopyrimidine (e.g., Compound 42) or pyrazolopyrimidine (Compound 53) in analogs, altering electronic properties and steric bulk .

- Substituents: The 6-phenyl group in the target is substituted with methyl (Compound 42) or morpholinoethyl (Compound 27) groups in analogs, impacting lipophilicity and receptor binding .

- Piperazine Modifications : Substituents on the piperazine ring vary widely, including sulfonyl () and phenethyl groups (), which influence solubility and target affinity .

Common Themes :

- Use of 1-(2-furoyl)piperazine as a key building block .

- Purification via silica gel chromatography or medium-pressure liquid chromatography .

Physicochemical Properties

Notes:

Actividad Biológica

Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, biological interactions, and the research findings surrounding its pharmacological properties.

Compound Structure and Properties

The molecular formula of Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone is with a molecular weight of 417.5 g/mol. The compound features a furan ring, a piperazine moiety, and a phenylpyrimidine substituent, which contribute to its diverse biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H23N5O |

| Molecular Weight | 417.5 g/mol |

| Structure | Structure |

Synthesis

The synthesis of Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent functionalization with furan and pyrimidine derivatives. Various methods have been reported in literature, highlighting the versatility of the synthetic approaches used to obtain this compound.

Anticancer Properties

Preliminary studies suggest that Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone exhibits significant activity against various cancer cell lines. For instance, it has been reported to inhibit cell proliferation in breast cancer and leukemia models, with IC50 values indicating potent activity at low concentrations.

Case Study: Breast Cancer Cell Line Inhibition

A study evaluated the effects of this compound on MCF7 breast cancer cells, showing an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests that the compound may induce apoptosis or inhibit cell cycle progression in these cells.

The mechanism by which Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone exerts its biological effects is still under investigation. However, docking studies indicate that it may interact with key proteins involved in cancer cell signaling pathways, such as tyrosine kinases and other oncogenic targets.

Comparative Analysis with Related Compounds

To better understand its unique biological profile, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(Furanyl)-piperazin-1-one | Simpler structure without phenylpyrimidine | Moderate antibacterial activity |

| 4-(Phenoxy)-piperazin-1-one | Different substituent | Limited anticancer activity |

| Furan-based derivatives | Various substitutions | Antimicrobial and anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.